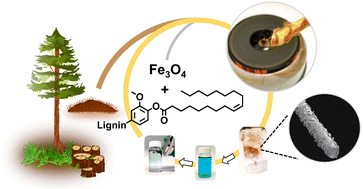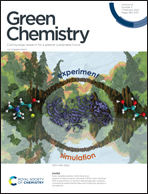Mechanically recyclable melt-spun fibers from lignin esters and iron oxide nanoparticles: towards circular lignin materials†
Green Chemistry Pub Date: 2023-09-14 DOI: 10.1039/D3GC02381H
Abstract
The inferior thermoplastic properties have limited production of melt-spun fibers from lignin. Here we report on the controlled esterification of softwood kraft lignin (SKL) to enable scalable, solvent-free melt spinning of microfibers using a cotton candy machine. We found that it is crucial to control the esterification process as melt-spun fibers could be produced from lignin oleate and lignin stearate precursors with degrees of esterification (DE) ranging from 20–50%, but not outside this range. To fabricate a functional hybrid material, we incorporated magnetite nanoparticles (MNPs) into the lignin oleate fibers by melt blending and subsequent melt spinning. Thermogravimetric analysis and X-ray diffraction studies revealed that increasing the weight fraction of MNPs led to improved thermal stability of the fibers. Finally, we demonstrated adsorption of organic dyes, magnetic recovery, and recycling via melt spinning of the regular and magnetic fibers with 95% and 83% retention of the respective adsorption capacities over three adsorption cycles. The mechanical recyclability of the microfibers represents a new paradigm in lignin-based circular materials.


Recommended Literature
- [1] [Co5(µ3-OH)2(btec)2(bpp)]n: a three-dimensional homometallic molecular metamagnet built from the mixed hydroxide/carboxylate-bridged ferrimagnetic-like chains†‡§
- [2] Simultaneous positioning and orientation of single nano-wires using flow control†
- [3] Mesoporous ZnAl2O4: an efficient adsorbent for the removal of arsenic from contaminated water
- [4] Facile synthesis of Li2S–polypyrrole composite structures for high-performance Li2S cathodes†
- [5] Highly time resolved chemical characterization of submicron organic aerosols at a polluted urban location†
- [6] A P2-NaxCo0.7Mn0.3O2 (x ≈ 1.0) cathode material for Na-ion batteries with superior rate and cycle capability†
- [7] The Billiter alkali-chlorine cells
- [8] Plasmonic nanobiosensors for detection of microRNA cancer biomarkers in clinical samples†
- [9] A ZIF-67 derived Co3O4 dodecahedron shaped microparticle electrode based extended gate field-effect transistor for non-enzymatic glucose detection towards the diagnosis of diabetes mellitus†
- [10] NIR-sensing ambipolar organic phototransistors with conjugated terpolymer layers based on diketopyrrolopyrrole-benzothiadiazole-naphthalenediimide comonomer units†










